molecular formula C15H13FO4 B6402730 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261892-01-6

4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6402730
CAS RN: 1261892-01-6
M. Wt: 276.26 g/mol
InChI Key: GFQLJOGIYIQQFM-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% (4-FMPB-95) is a compound belonging to the family of aromatic carboxylic acids. It is a white powder that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzyme-catalyzed reactions. It is thought to bind to the active site of the enzyme, blocking the reaction and preventing the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% are not fully understood. However, it is believed to be relatively non-toxic and to have low acute toxicity. It is also not believed to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively non-toxic and has low acute toxicity. The main limitation of using 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is that its mechanism of action is not fully understood.

Future Directions

Future research on 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, research should be conducted to investigate its potential toxicity and mutagenic activity. Finally, further research should be conducted to explore the potential of 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% as a fluorescent dye.

Synthesis Methods

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is achieved by the reaction of 4-fluoro-3-methoxybenzaldehyde with 3-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-100°C. The reaction is typically completed in less than three hours. The product is purified by recrystallization, and the yield is typically greater than 80%.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is widely used in scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes and in the study of enzyme-catalyzed reactions. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is used in the study of the mechanism of action of drugs and in the development of new drugs.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-9(7-12(13)16)11-5-3-10(15(17)18)8-14(11)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLJOGIYIQQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690162
Record name 3'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-01-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-2,4′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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